N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide
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Overview
Description
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-METHYL-4-NITROBENZAMIDE is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-METHYL-4-NITROBENZAMIDE typically involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators . The reaction is carried out in dimethyl formamide (DMF) as a solvent under relatively mild conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-METHYL-4-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-METHYL-4-NITROBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-METHYL-4-NITROBENZAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application .
Comparison with Similar Compounds
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-METHYL-4-NITROBENZAMIDE can be compared with other benzimidazole derivatives such as:
- N-(1H-1,3-benzodiazol-2-yl)benzamide
- N-(1-propyl-1H-1,3-benzodiazol-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide
- 2-({[(1H-1,3-benzodiazol-2-yl)methyl]disulfanyl}methyl)-1H-1,3-benzodiazole
These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-METHYL-4-NITROBENZAMIDE.
Properties
Molecular Formula |
C21H16N4O3 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C21H16N4O3/c1-13-11-15(9-10-19(13)25(27)28)21(26)22-16-6-4-5-14(12-16)20-23-17-7-2-3-8-18(17)24-20/h2-12H,1H3,(H,22,26)(H,23,24) |
InChI Key |
MNNZLJUKGCSTEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)[N+](=O)[O-] |
Origin of Product |
United States |
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